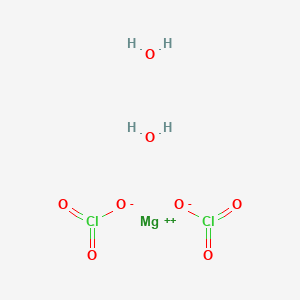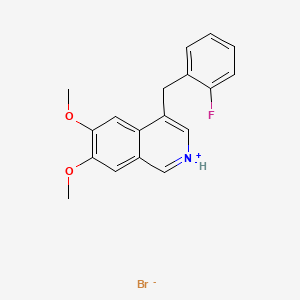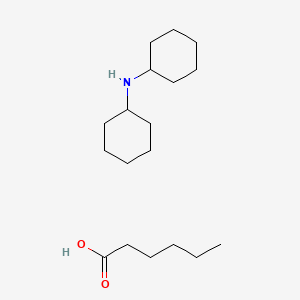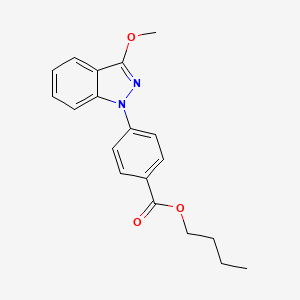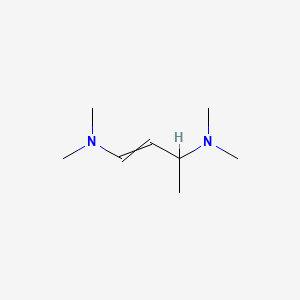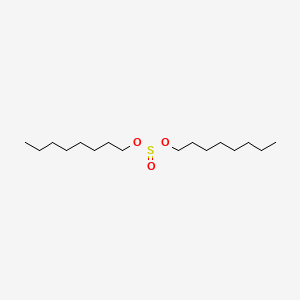
Dioctyl sulphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctyl sulfite can be synthesized through the reaction of octanol with sulfur trioxide. The reaction typically involves the following steps:
Esterification: Octanol reacts with sulfur trioxide to form dioctyl sulfite.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of dioctyl sulfite involves large-scale esterification processes. The reaction is typically conducted in a reactor where octanol and sulfur trioxide are mixed and heated to the required temperature. The product is then purified through distillation to obtain high-purity dioctyl sulfite .
Chemical Reactions Analysis
Types of Reactions
Dioctyl sulfite undergoes various chemical reactions, including:
Oxidation: Dioctyl sulfite can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: Dioctyl sulfite can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfites depending on the nucleophile used.
Scientific Research Applications
Dioctyl sulfite has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants
Mechanism of Action
The mechanism of action of dioctyl sulfite involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their activity and function. The compound can also act as a stabilizer, preventing the degradation of sensitive molecules .
Comparison with Similar Compounds
Similar Compounds
Dioctyl sulfosuccinate: Used as a surfactant and emulsifier.
Dioctyl sulfide: Employed in the production of lubricants and as a chemical intermediate
Uniqueness
Dioctyl sulfite is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a reagent and a solvent makes it versatile in various applications. Additionally, its stability and low toxicity make it suitable for use in sensitive applications such as pharmaceuticals .
Properties
CAS No. |
35506-89-9 |
|---|---|
Molecular Formula |
C16H34O3S |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
dioctyl sulfite |
InChI |
InChI=1S/C16H34O3S/c1-3-5-7-9-11-13-15-18-20(17)19-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI Key |
KTSKBTNGZJPRPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOS(=O)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


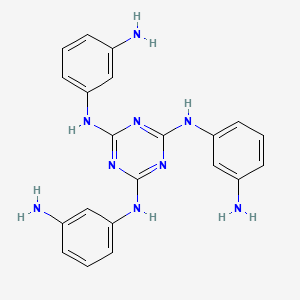
![2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid](/img/structure/B13736858.png)
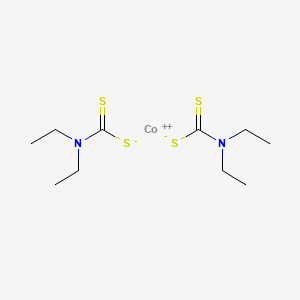
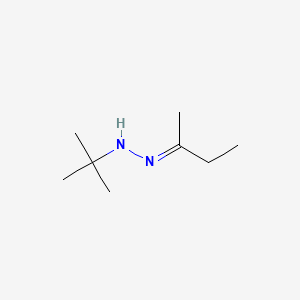
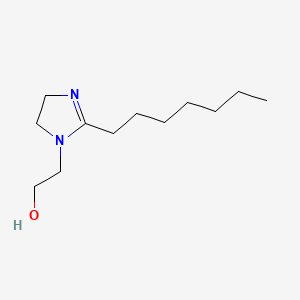
![butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13736878.png)
![5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13736882.png)
![2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron](/img/structure/B13736892.png)
